molecular formula C14H25NaO7S B12417849 4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5

4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5

Cat. No.: B12417849
M. Wt: 365.43 g/mol
InChI Key: BSIQTIZFQPJYIV-COATXBAHSA-M
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Description

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is a chemical compound that is an isotopic analog of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium. This compound is often used in scientific research due to its unique properties and applications. It is a derivative of Disodium Mono (2-ethylhexyl) Sulfosuccinate, which is commonly used as a laxative or stool softener .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

    Disodium Mono (2-ethylhexyl) Sulfosuccinate: A precursor in the synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium).

    Docusate Sodium: Commonly used as a laxative and stool softener.

    4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium: The non-deuterated analog of the compound.

Uniqueness

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This isotopic labeling is valuable in research applications, allowing for the study of reaction mechanisms and metabolic pathways with greater precision.

Properties

Molecular Formula

C14H25NaO7S

Molecular Weight

365.43 g/mol

IUPAC Name

sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2;

InChI Key

BSIQTIZFQPJYIV-COATXBAHSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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